molecular formula C13H9FN4O2 B2445938 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate CAS No. 478046-02-5

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate

Cat. No.: B2445938
CAS No.: 478046-02-5
M. Wt: 272.239
InChI Key: CKESBLLQRJJWSE-UHFFFAOYSA-N
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Description

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate is a chemical compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is a fused ring system containing both triazole and pyridazine rings, and a 4-fluorobenzenecarboxylate moiety.

Properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O2/c1-8-6-11(12-16-15-7-18(12)17-8)20-13(19)9-2-4-10(14)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKESBLLQRJJWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate typically involves the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 4-Fluorobenzenecarboxylate Moiety: The final step involves the esterification of the triazolopyridazine core with 4-fluorobenzoic acid or its derivatives using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₂N₄O₃
  • Molecular Weight : Approximately 284.27 g/mol

The compound features a unique structure characterized by a triazole ring fused to a pyridazine moiety, along with a 4-fluorobenzenecarboxylate group that enhances its solubility and biological activity.

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound show significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively.
  • Anticancer Potential : Research has highlighted the anticancer properties of related compounds within the triazolo-pyridazine class. These compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction .
  • Antitubercular Activity : Certain derivatives have demonstrated potential as antitubercular agents, with significant activity against Mycobacterium tuberculosis observed in vitro.

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances demonstrated that several synthesized derivatives of triazolo-pyridazines exhibited significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Candida albicans. The compounds were characterized by spectral studies, revealing their potential as future antimicrobial agents .

Case Study 2: Anticancer Evaluation

Research focused on the anticancer properties of triazolo-pyridazine derivatives indicated that these compounds could inhibit cancer cell growth through apoptosis pathways. The study utilized cell line assays to evaluate the effectiveness of these compounds against different cancer types, showing promising results in vitro .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Observations
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition at low concentrations
AnticancerVarious cancer cell linesInduction of apoptosis; growth inhibition
AntitubercularMycobacterium tuberculosisNotable MIC values indicating strong activity

Mechanism of Action

The mechanism of action of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors associated with inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the 4-fluorobenzenecarboxylate moiety may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties compared to similar compounds.

Biological Activity

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate is a compound that belongs to the triazolo-pyridazine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C13H10N4O2
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 478046-03-6

Antiproliferative Activity

Research indicates that compounds within the triazolo[4,3-b]pyridazine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound (designated as 4q ) demonstrated potent activity with IC50 values in the nanomolar range against several cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
4qSGC-79010.014
A5490.008
HT-10800.012
CA-4SGC-79010.009
A5490.012
HT-10800.009

The mechanism by which these compounds exert their antiproliferative effects primarily involves the inhibition of tubulin polymerization. Tubulin is a critical component of the cytoskeleton and is essential for mitosis. The binding of these compounds to the colchicine site on tubulin disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Case Study: Tubulin Interaction

In a study involving compound 4q , it was observed that this compound effectively inhibited tubulin polymerization and significantly disrupted microtubule dynamics as evidenced by immunostaining assays . Molecular modeling studies further supported these findings by demonstrating that 4q binds to the colchicine site on microtubules.

Additional Biological Activities

Apart from antiproliferative effects, derivatives of triazolo[4,3-b]pyridazine have shown promise in other biological activities:

  • Antimicrobial Activity : Some studies have indicated that related compounds possess antimicrobial properties.
  • C-Met Kinase Inhibition : Certain derivatives have been evaluated for their ability to inhibit c-Met kinase, a target implicated in cancer progression .

Q & A

Q. What are the standard synthetic routes for 6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, Suzuki coupling can introduce aryl groups to the triazolo-pyridazine core using palladium catalysts (e.g., PdCl₂(dppf)) and aryl boronic acids under nitrogen atmosphere. Subsequent esterification with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) yields the final product. Reaction conditions (e.g., 100°C for 5 hours in toluene/EtOH) and purification via silica chromatography are critical for high yields .

Q. How can structural characterization be reliably performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. For instance, ¹H-NMR can resolve methyl and fluorophenyl protons, while ¹³C-NMR identifies carbonyl carbons (e.g., ester C=O at ~165 ppm). High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formula and purity .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Avoid exposure to moisture, as hydrolytic cleavage of the ester group may occur. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 month) can empirically determine degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for anti-senescence applications?

Replace the 4-fluorobenzenecarboxylate group with bioisosteres (e.g., 4-CF₃-phenyl, 3-nitro-phenyl) and evaluate senescence markers (e.g., β-galactosidase activity in human fibroblasts). SAR studies in patent EP 2024 suggest that electron-withdrawing substituents enhance cellular uptake and target engagement (e.g., p53 pathway modulation) .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and validate with structural analogs. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from off-target effects; counter-screening against related kinases (e.g., BRD7/9) and molecular docking (e.g., AutoDock Vina) can clarify specificity .

Q. What methodologies are optimal for studying metabolic stability and pharmacokinetics?

Perform in vitro microsomal assays (human liver microsomes, HLMs) to assess CYP450-mediated oxidation. LC-MS/MS quantifies parent compound and metabolites (e.g., hydrolyzed carboxylate). For in vivo studies, use radiolabeled (¹⁴C) analogs in rodent models to track tissue distribution and clearance rates .

Q. How can regioselectivity challenges during functionalization of the triazolo-pyridazine core be addressed?

Employ directing groups (e.g., tert-butyl carbamate) to control substitution at the 6- or 8-position. For example, tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) carbamate directs coupling to the 6-position, enabling sequential derivatization .

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